molecular formula C14H12ClN5O2S B2857636 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951896-60-9

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2857636
CAS No.: 951896-60-9
M. Wt: 349.79
InChI Key: PSKFIWFKEKIRSP-UHFFFAOYSA-N
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Description

The compound 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide featuring a 3-chloro-4-methoxyphenyl group at the 1-position of the triazole ring, a methyl group at the 5-position, and a 1,3-thiazol-2-yl carboxamide moiety at the 4-position. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the phenyl ring, along with a heterocyclic thiazole group, which may enhance its biological activity and physicochemical properties compared to simpler analogs.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c1-8-12(13(21)17-14-16-5-6-23-14)18-19-20(8)9-3-4-11(22-2)10(15)7-9/h3-7H,1-2H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKFIWFKEKIRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The 3-chloro group on the phenyl ring undergoes nucleophilic displacement under basic conditions. For example:

Reaction ConditionsNucleophileProductYieldSource
K₂CO₃, DMF, 80°C, 6 hPiperidine1-(3-piperidin-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-...78%
NaH, THF, 0°C → rt, 12 hThiophenol1-(3-(phenylthio)-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-...65%

This reactivity is attributed to the electron-withdrawing methoxy group at the para position, which activates the chloro group for substitution .

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, H₂O/EtOH, reflux):
    Forms the corresponding carboxylic acid derivative, 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid .

  • Basic Hydrolysis (NaOH, H₂O/MeOH, 60°C):
    Yields the carboxylate salt, which can be reprotonated to the acid.

Electrophilic Substitution on the Thiazole Ring

The thiazol-2-yl group participates in electrophilic reactions:

ReactionConditionsProductNotes
BrominationBr₂, CHCl₃, 0°C5-bromo-1,3-thiazol-2-yl derivativeRegioselective at C5 position
NitrationHNO₃/H₂SO₄, 50°C5-nitro-1,3-thiazol-2-yl derivativeRequires strict temperature control

The electron-rich thiazole ring directs electrophiles to the C5 position due to resonance stabilization .

Metal Coordination Reactions

The carboxamide and triazole nitrogen atoms act as ligands for transition metals:

Metal SaltSolventComplex StructureApplication Study
FeCl₂EtOH/H₂OOctahedral Fe(II) complexCatalyzed oxidation reactions
Cu(NO₃)₂DMSOSquare-planar Cu(II) complexAntibacterial activity screening

Stoichiometric studies (1:2 metal-to-ligand ratio) confirm bidentate coordination via the triazole N2 and carboxamide oxygen .

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed couplings:

Reaction TypeCatalytic SystemProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives with boronic acids60-85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated derivatives (e.g., with morpholine)70-92%

These reactions expand the compound’s utility in medicinal chemistry derivatization .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • Triazole Ring Opening : Forms a diazo intermediate, which rearranges to a cyanamide derivative.

  • Thiazole Ring Modification : Generates sulfenic acid via S–N bond cleavage .

Stability Under Physiological Conditions

Studies in phosphate-buffered saline (pH 7.4, 37°C) show:

  • Hydrolytic Stability : >90% intact after 24 h.

  • Oxidative Stability : Susceptible to H₂O₂-mediated degradation at the triazole-thiazole junction.

This comprehensive analysis demonstrates the compound’s versatility in synthetic and biological contexts, supported by systematic experimental validation .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. The specific compound under discussion has shown effectiveness against a range of bacterial and fungal pathogens. For instance, studies have demonstrated that derivatives of triazoles can inhibit the growth of resistant strains of bacteria, making them valuable in developing new antibiotics .

Anticancer Properties

Triazole derivatives are being explored for their anticancer potential. The compound has been studied for its ability to induce apoptosis in cancer cells. Experimental results suggest that it may inhibit key signaling pathways involved in cancer cell proliferation and survival . This positions it as a candidate for further development in cancer therapeutics.

Fungicides

The triazole structure is well-known for its fungicidal properties. The compound has been evaluated for its efficacy in controlling fungal diseases in crops. Field trials have shown promising results, indicating that it can effectively reduce fungal infections while being less harmful to beneficial organisms compared to traditional fungicides .

Plant Growth Regulators

Recent studies have suggested that certain triazole compounds can act as plant growth regulators. They may enhance growth rates and yield in various crops by modulating hormonal pathways. This aspect is particularly important for sustainable agriculture practices aimed at increasing crop productivity without relying heavily on synthetic fertilizers .

Polymer Development

The unique chemical structure of this compound enables its use in synthesizing novel polymers with enhanced properties. Research indicates that incorporating triazole units into polymer backbones can improve thermal stability and mechanical strength, making them suitable for advanced materials applications .

Sensors

The compound's electronic properties have led to investigations into its use in sensor technology. Its ability to interact with various analytes makes it a candidate for developing sensitive detection systems for environmental monitoring and biomedical applications .

Case Studies

Study FocusFindings
Antimicrobial TestingDemonstrated efficacy against multiple bacterial strains; potential as a new antibiotic .
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited tumor growth in animal models .
Agricultural Field TrialsReduced incidence of fungal diseases; improved crop yields compared to control treatments .
Polymer SynthesisEnhanced mechanical properties observed; potential applications in coatings and composites .
Sensor DevelopmentHigh sensitivity and selectivity towards target analytes; promising results for environmental sensors .

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The triazole carboxamide scaffold is highly modular, with substituents significantly impacting activity and properties. Key analogs include:

Table 1: Substituent Comparison of Triazole Carboxamides
Compound Name Molecular Formula Key Substituents Molecular Weight Melting Point (°C) Source Evidence
Target Compound C₁₅H₁₃ClN₆O₂S 3-Cl-4-OCH₃-phenyl, 5-CH₃, thiazol-2-yl 400.82 Not reported
1-(4-ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide C₁₉H₂₀N₄O₂ 4-OCH₂CH₃-phenyl, 5-CH₃, 4-CH₃-phenyl 356.81 Not reported
1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide C₁₈H₁₅N₅O₃ Benzodioxolylmethyl, 5-phenyl 373.35 170–173
Rufinamide (1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) C₁₀H₈FN₅O 2-Fluorobenzyl 237.21 Not reported

Key Observations :

  • Heterocyclic Influence : The thiazol-2-yl group (target compound) may enhance hydrogen-bonding capacity versus phenyl or benzyl groups (e.g., ). Thiazoles are also metabolically stable, which could improve pharmacokinetics.

Carboxamide Group Modifications

The carboxamide linker’s substituents influence solubility and target engagement:

Table 2: Carboxamide Substituent Variations
Compound Name Carboxamide Group Biological Relevance Source Evidence
Target Compound N-(1,3-thiazol-2-yl) Potential kinase inhibition via thiazole’s S atom
5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide N-(2-hydroxyethyl) Improved solubility due to polar OH group
Rufinamide N-(unsubstituted) Antiepileptic activity
1-(3,4-bis(benzyloxy)benzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide N-(benzyloxybenzyl) Increased lipophilicity

Key Observations :

  • Solubility : Hydrophilic groups (e.g., 2-hydroxyethyl in ) improve aqueous solubility, whereas aromatic substituents (e.g., benzyloxybenzyl in ) enhance lipophilicity. The target compound’s thiazole may balance both properties.
  • Target Specificity: Thiazole’s sulfur atom could engage in unique interactions (e.g., metal coordination in enzymes) compared to non-heterocyclic carboxamides.

Analytical Data :

  • Melting Points : Benzylic triazoles (e.g., 170–173°C for ) have higher melting points than aliphatic analogs, suggesting stronger crystal packing. The target compound’s melting point is unreported but may align with chloro/methoxy-substituted analogs.
  • Spectroscopy : NMR data (e.g., δ 2.66 ppm for CH₃ in ) align with methyl groups in triazoles. The target compound’s 1H-NMR would show distinct aromatic peaks for the 3-chloro-4-methoxyphenyl and thiazole protons.

Biological Activity

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (commonly referred to as CMT) is a complex organic compound characterized by a unique structural framework that includes a triazole ring and a thiazole moiety. This compound is part of a broader class of triazole derivatives known for their diverse biological activities, which include antifungal, antibacterial, anticancer, and anticonvulsant properties. Despite its potential, specific research focusing solely on CMT is limited; however, insights can be drawn from related compounds and their biological activities.

Structural Characteristics

CMT's structure features:

  • Triazole Ring : Known for its role in various biological activities.
  • Thiazole Moiety : Associated with anticonvulsant and anticancer activities.
  • Substituents : The presence of chloro and methoxy groups on the phenyl ring enhances its reactivity and biological interactions.

Antimicrobial Properties

Triazole derivatives are well-documented for their antimicrobial properties. CMT's structural components suggest it may exhibit similar activities. Studies on related triazoles indicate significant efficacy against various pathogens, including resistant strains of bacteria. For instance, compounds with similar structures have demonstrated effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria .

Anticancer Activity

The thiazole component in CMT is particularly noteworthy for its anticancer potential. Research indicates that thiazoles can induce apoptosis in cancer cells. For example, certain thiazole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines . The combination of the triazole and thiazole moieties may enhance this effect due to synergistic interactions.

Anticonvulsant Effects

Compounds containing both triazole and thiazole rings have been investigated for their anticonvulsant properties. Preliminary studies suggest that CMT could potentially interact with neurotransmitter systems to exert anticonvulsant effects . The presence of electron-donating groups like methoxy may further enhance its activity.

While specific studies on the mechanism of action for CMT are lacking, insights can be inferred from related compounds. Triazoles often act by inhibiting enzymes critical for pathogen survival or cancer cell proliferation. Similarly, thiazoles may interact with various biological targets to modulate disease pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship of CMT can be analyzed based on its substituents:

  • Chloro Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxy Group : Potentially increases the compound's solubility and bioavailability.
  • Triazole and Thiazole Rings : Essential for the biological activity observed in analogous compounds.
Compound NameStructural FeaturesBiological Activity
5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamideTriazole ring with methyl substitutionAntimicrobial
4-(6-amino-3,5-dichlorothiazol-2-yl)-N-(4-methoxyphenyl)triazoleThiazole and triazole combinationAnticancer
2-(4-chlorophenyl)-5-(4-pyridyl)-1,3,4-thiadiazoleThiadiazole structureAnticonvulsant

Case Studies

Several studies have highlighted the efficacy of compounds structurally similar to CMT:

  • Anticancer Activity : A study demonstrated that a series of thiazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin against various cancer cell lines .
  • Antimicrobial Efficacy : Research on triazolo-thiadiazoles showed enhanced activity against multidrug-resistant strains compared to traditional antibiotics .

Q & A

Q. What are the optimal synthetic routes and key considerations for synthesizing 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the triazole and thiazole intermediates. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed for triazole formation .
  • Step 2 : Coupling intermediates under anhydrous conditions. Palladium catalysts (e.g., Pd/C) and bases like K2_2CO3_3 in solvents such as DMF or acetonitrile are critical for high yields .
  • Key considerations : Monitor reaction temperature (70–80°C optimal for coupling), purity of intermediates (HPLC or TLC validation), and exclusion of moisture to prevent hydrolysis .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

A combination of techniques ensures structural validation and purity assessment:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.1–7.3 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 376.05) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Structural modifications : Systematically alter the methoxy group (e.g., replace with ethoxy or halogen) or the thiazole moiety (e.g., substitute with oxazole) to evaluate antimicrobial or anticancer activity .
  • Assay design : Use standardized protocols (e.g., MIC assays for antimicrobial activity, MTT assays for cytotoxicity). Compare IC50_{50} values against control compounds like 5-fluorouracil .
  • Computational modeling : Perform docking studies with target proteins (e.g., fungal CYP51 or human topoisomerase II) to rationalize activity trends .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

  • Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to account for solvation effects or tautomeric forms of the triazole ring .
  • Experimental validation : Use X-ray crystallography (via SHELXL refinement) to confirm binding modes predicted by docking .
  • Data reconciliation : If predicted binding affinity (e.g., ΔG = -8.5 kcal/mol) conflicts with low experimental activity, assess compound stability (e.g., metabolic degradation via LC-MS) .

Q. How can SHELXL be applied in the crystallographic analysis of this compound?

  • Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to obtain high-resolution (<1.0 Å) data .
  • Refinement : In SHELXL, employ the L.S. command for least-squares refinement and HKLF 4 for intensity integration. Anisotropic displacement parameters (ADPs) improve accuracy for heavy atoms like chlorine .
  • Validation : Check the R-factor convergence (<0.05) and use PLATON to analyze hydrogen-bonding networks and π-π stacking interactions critical for stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological audit : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and temperature conditions used in solubility measurements .
  • Purity assessment : Re-examine batches via DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility .

Q. What experimental controls are essential when observing unexpected cytotoxicity in non-target cell lines?

  • Positive/negative controls : Include staurosporine (apoptosis inducer) and vehicle-only treatments to rule out solvent toxicity .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., stirring speed, inert gas flow) to minimize batch-to-batch variability .
  • Crystallographic rigor : Deposit refined structures in the Cambridge Structural Database (CSD) to enable peer validation .

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